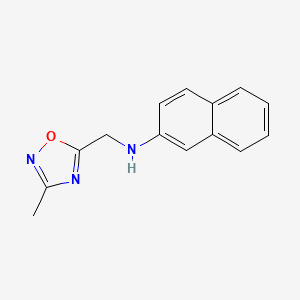![molecular formula C13H17BrFNZn B14891168 3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−fluoro−4−[(1−homopiperidino)methyl]bromobenzene+Zn→3−fluoro−4−[(1−homopiperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drug candidates, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of fluorinated organic molecules on biological systems.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process is often catalyzed by transition metals like palladium, which help in the formation and stabilization of the reactive intermediate.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but with a morpholino group instead of a homopiperidino group.
4-[(4-Morpholino)methyl]phenylzinc iodide: Contains an iodide instead of a bromide, affecting its reactivity and applications.
Uniqueness
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H17BrFNZn |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]azepane |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15;;/h3,7-8H,1-2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
NTGDANYGYMFFKP-UHFFFAOYSA-M |
SMILES canónico |
C1CCCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


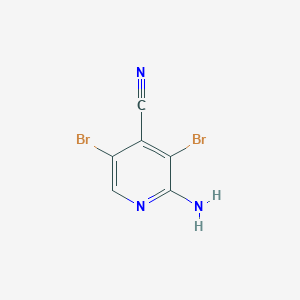

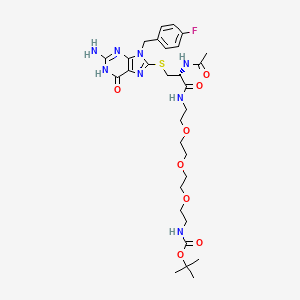



![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
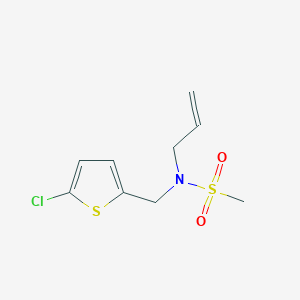
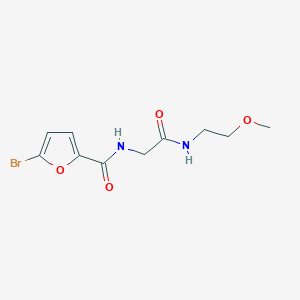

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
